molecular formula C9H6O4 B2818028 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 861560-76-1

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B2818028
CAS No.: 861560-76-1
M. Wt: 178.143
InChI Key: BZTGUYPBQQPPJO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydrazones or imines.

Scientific Research Applications

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the detection of heavy metal ions, the compound forms complexes with the metal ions, which can be detected electrochemically . The aldehyde group plays a crucial role in these interactions, facilitating the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the methyl group at the 4-position.

    4-Methylbenzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-Methyl-2-oxo-1,3-dioxaindane-5-carbaldehyde: A structural isomer with similar functional groups.

Uniqueness

4-Methyl-2-oxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the aldehyde group at the 5-position allows for unique interactions and applications in various fields .

Properties

IUPAC Name

4-methyl-2-oxo-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-6(4-10)2-3-7-8(5)13-9(11)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGUYPBQQPPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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